1-Hexyluracil
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Overview
Description
1-Hexyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA The compound is characterized by the substitution of a hydrogen atom with a hexyl group at the nitrogen atom in the uracil ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexyluracil can be synthesized through a multi-step process involving the reaction of uracil with hexamethyldisilazane (HMDS) under reflux conditions in a nitrogen atmosphere. The resulting O,O’-bis-trimethylsilyloxy derivative is then reacted with 1-bromohexane in dry acetonitrile at elevated temperatures (130°C) in a PARR® bomb for 36 hours. The final product is obtained after purification and recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves similar steps as the laboratory preparation, scaled up for industrial use. This includes the use of larger reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Hexyluracil undergoes various chemical reactions, including:
Substitution Reactions: The hexyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The uracil ring can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides and bases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield fully saturated compounds.
Scientific Research Applications
1-Hexyluracil has several applications in scientific research:
Chemistry: Used as a model compound to study π-π and lone pair-π interactions.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of novel materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism by which 1-hexyluracil exerts its effects involves its interaction with molecular targets through π-π and lone pair-π interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, potentially affecting cellular processes and pathways .
Comparison with Similar Compounds
5-Fluoro-1-hexyluracil: A derivative with a fluorine atom substitution, which significantly alters its chemical properties and interactions.
N1-(3-hydroxypropyl)-5-fluorouracil: Another derivative with hydrophilic groups, affecting its solubility and biological interactions.
Uniqueness: 1-Hexyluracil is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to engage in specific non-covalent interactions makes it a valuable compound for studying molecular interactions and developing new materials.
Properties
IUPAC Name |
1-hexylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-2-3-4-5-7-12-8-6-9(13)11-10(12)14/h6,8H,2-5,7H2,1H3,(H,11,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAGXUPEDBBOFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C=CC(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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